

discovery and history of chlorophyll a isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyll A*

Cat. No.: *B190777*

[Get Quote](#)

An In-depth Technical Guide to the Discovery, History, and Isolation of **Chlorophyll a**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chlorophyll a is the primary photosynthetic pigment in all oxygenic photosynthetic organisms and is fundamental to life on Earth. Its isolation and characterization have been pivotal in understanding photosynthesis, plant biology, and bioenergetics. This technical guide provides a comprehensive overview of the historical milestones in the discovery and isolation of **chlorophyll a**, from its initial extraction to the elucidation of its complex structure. It details the key scientific contributions, summarizes the physicochemical properties of the molecule in a structured format, and presents a detailed experimental protocol for its isolation and quantification from plant tissues using modern solvent extraction and chromatographic techniques. Visual diagrams illustrating the historical timeline and a complete experimental workflow are included to facilitate understanding for researchers and professionals in the field.

Historical Milestones in Chlorophyll Research

The journey to understanding **chlorophyll a** is marked by several key discoveries over nearly 150 years.

- 1817 - The First Isolation: French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier were the first to isolate the green pigment from leaves.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) They named this substance "chlorophyll," derived from the Greek words khloros (pale green) and

phyllon (leaf).^[1] Their work, using mild solvent extraction, marked the beginning of phytochemistry and the study of plant pigments.^[3]

- 1905-1915 - The Dawn of Modern Chlorophyll Chemistry: The most significant early work on chlorophyll was conducted by the German chemist Richard Willstätter, for which he was awarded the Nobel Prize in Chemistry in 1915.^{[7][8][9]} His research established several foundational facts:
 - Discovery of Two Chlorophyll Forms: Willstätter demonstrated that the chlorophyll extracted from over two hundred plant species was not a single compound but a mixture of two distinct pigments: a blue-green form he named **chlorophyll a** and a yellow-green form, chlorophyll b.^{[7][10]}
 - Identification of Magnesium: He made the crucial discovery that magnesium is an essential component of the chlorophyll molecule, marking the first detection of magnesium in living tissue.^{[1][7][11]}
 - Early Separation Techniques: Willstätter developed innovative extraction and purification methods using solvent partitioning and rudimentary chromatography to separate **chlorophyll a** and b.^[7]
- 1940 - Structure Elucidation: The general chemical structure of **chlorophyll a** was elucidated by the German chemist Hans Fischer, building upon Willstätter's initial work.^[1] This was a monumental step in understanding its function.
- 1960 - Total Synthesis: The American chemist Robert Burns Woodward achieved the total synthesis of the **chlorophyll a** molecule, a landmark achievement in organic chemistry that confirmed Fischer's proposed structure.^[1]

Physicochemical Properties of Chlorophyll a

The isolation and study of **chlorophyll a** have allowed for detailed characterization of its physical and chemical properties, which are crucial for its application in research and development.

Property	Value
Molecular Formula	$C_{55}H_{72}MgN_4O_5$
Molecular Weight	893.51 g/mol [1] [9] [11] [12]
Appearance	Blue-black waxy solid [9]
Density	1.079 g/cm ³ [1]
Melting Point	150-153 °C (decomposes) [1]
Solubility	Insoluble in water. Soluble in ethanol, diethyl ether, acetone, chloroform, and benzene. [1] [2]
Absorption Maxima (Soret Peak)	~430 nm (in 90% acetone), ~430 nm (in diethyl ether), ~433 nm (in DMSO) [13] [14]
Absorption Maxima (Qy Peak)	~662 nm (in diethyl ether), ~664 nm (in 90% acetone), ~666 nm (in DMSO) [1] [13] [14]
Molar Extinction Coefficient (ϵ)	$>10^5$ M ⁻¹ cm ⁻¹ (one of the highest for small organic compounds) [13] . In 100% acetone, ϵ at 662.7 nm is 78,750 M ⁻¹ cm ⁻¹ . [15]

Methodologies for Isolation and Analysis

The techniques for isolating **chlorophyll a** have evolved from simple solvent extractions to sophisticated chromatographic procedures that yield highly pure samples.

Early Approaches (Willstätter)

Willstätter's pioneering work involved partitioning the crude plant extract between different immiscible organic solvents. For instance, he would use petroleum ether and aqueous alcohol solutions. By carefully adjusting the solvent systems, he could preferentially move one pigment (e.g., **chlorophyll a**) into one layer while leaving others (like chlorophyll b and carotenoids) in the other, allowing for their separation.[\[7\]](#)

Modern Protocol: Isolation from *Spinacia oleracea* (Spinach)

This protocol details a standard laboratory procedure for extracting and separating **chlorophyll a** from fresh spinach leaves using solvent extraction followed by column chromatography.

Plant pigments are first extracted from the leaf tissue into an organic solvent (acetone). The crude extract, containing a mixture of chlorophylls and carotenoids, is then concentrated and separated using column chromatography. The separation is based on the differential polarity of the pigments. The nonpolar carotenes elute first with a nonpolar solvent, followed by the more polar **chlorophyll a** as the solvent polarity is slightly increased.

- Fresh spinach leaves (100 g)
- Acetone (80% aqueous solution)
- Petroleum ether (or hexanes)
- n-Propanol
- Anhydrous sodium sulfate
- Silica gel (60-120 mesh) for column chromatography
- Mortar and pestle or blender
- Glass chromatography column (e.g., 2 cm diameter, 30 cm length)
- Glass wool
- Rotary evaporator
- Spectrophotometer and quartz cuvettes

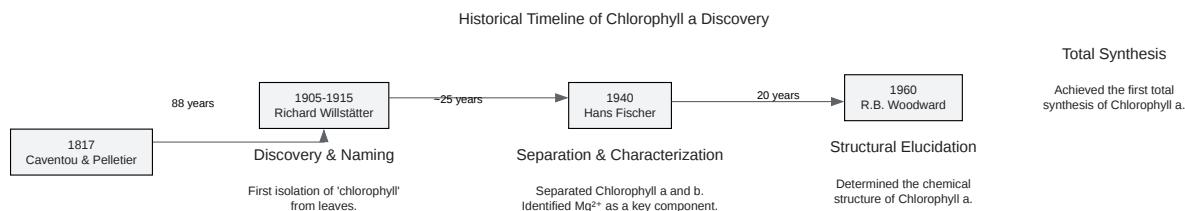
Extraction:

- Homogenization: Wash 100 g of fresh spinach leaves, remove the midribs, and homogenize them in a blender or with a mortar and pestle with ~200 mL of 80% aqueous acetone. Perform this step in dim light to prevent pigment degradation.[\[10\]](#)

- **Filtration:** Filter the resulting dark green slurry through several layers of cheesecloth or a Büchner funnel to remove solid plant debris.
- **Liquid-Liquid Extraction:** Transfer the filtrate to a separatory funnel. Add 100 mL of petroleum ether and mix gently. The chlorophylls will partition into the upper petroleum ether layer. Discard the lower aqueous acetone layer.[10]
- **Washing:** Wash the petroleum ether layer with two 50 mL portions of water to remove any remaining acetone.
- **Drying and Concentration:** Dry the green petroleum ether extract over anhydrous sodium sulfate. Decant the dried extract and concentrate it to a small volume (~5-10 mL) using a rotary evaporator at low temperature (<40°C). This produces the crude pigment extract.

Column Chromatography:

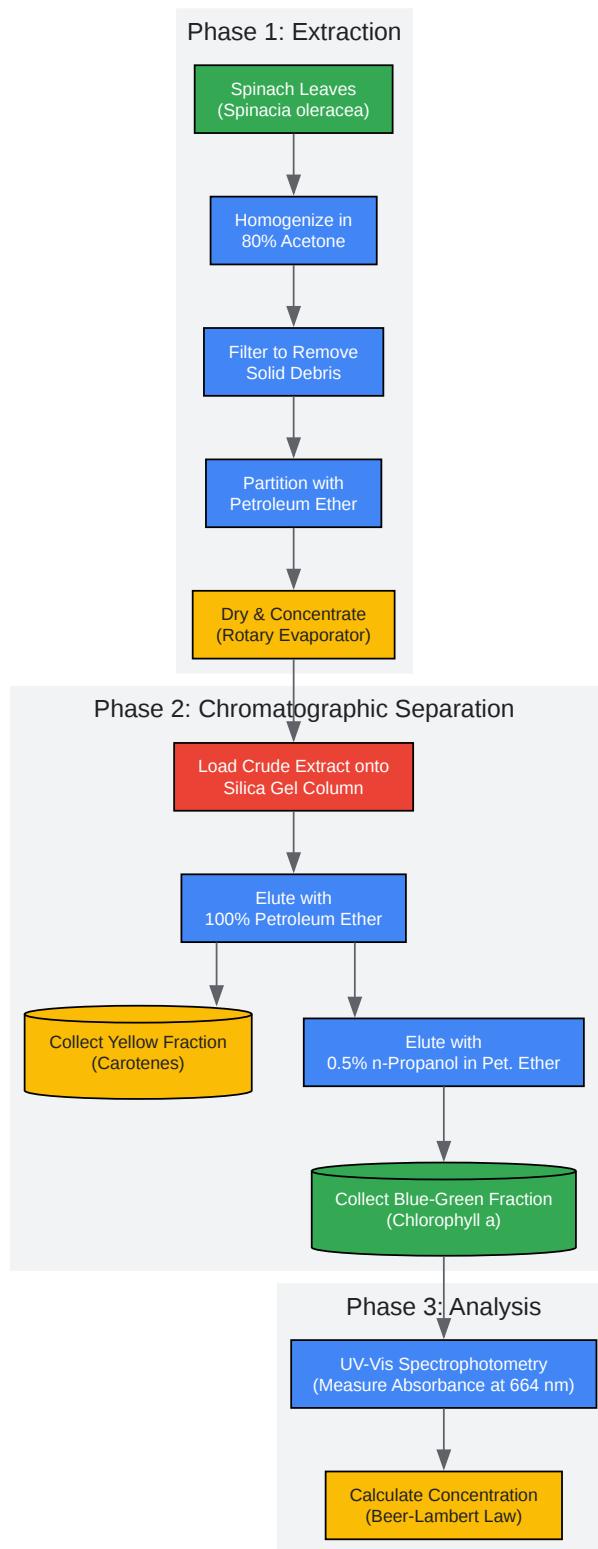
- **Column Packing:** Plug the bottom of the chromatography column with a small piece of glass wool. Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the silica surface. Never let the column run dry.[3]
- **Loading the Sample:** Carefully load the concentrated crude pigment extract onto the top of the silica gel bed using a Pasteur pipette.[6]
- **Elution:**
 - **Step 1 (Elute Carotenes):** Begin eluting the column with pure petroleum ether. A yellow band of carotenes will move down the column first. Collect this fraction in a separate flask until the yellow color has been completely eluted.[6]
 - **Step 2 (Elute Chlorophyll a):** Change the mobile phase to a solution of 0.5% n-propanol in petroleum ether.[10] A distinct blue-green band corresponding to **chlorophyll a** will begin to move down the column.
 - **Step 3 (Collection):** Collect this blue-green fraction in a clean flask. Monitor the elution visually to ensure a clean separation from other pigments.


Spectrophotometric Quantification

The concentration of the isolated **chlorophyll a** can be determined using UV-Vis spectrophotometry and the Beer-Lambert law ($A = \varepsilon bc$).

- Sample Preparation: Take a known volume of the eluted **chlorophyll a** fraction and dilute it with a suitable solvent (e.g., 90% acetone) to obtain an absorbance reading in the optimal range (0.2-0.9) at the red absorption maximum.
- Measurement: Measure the absorbance of the diluted sample at the Qy peak maximum for **chlorophyll a** in the chosen solvent (e.g., 664 nm in 90% acetone).^[13] Use the same solvent as a blank.
- Calculation: Use the following formula to calculate the concentration:
 - Concentration (mg/L) = $A_{664} / (a * b)$
 - Where:
 - A_{664} is the absorbance at 664 nm.
 - a is the specific absorption coefficient for **chlorophyll a** in 90% acetone ($87.67 \text{ L g}^{-1} \text{ cm}^{-1}$).^[15]
 - b is the path length of the cuvette in cm (usually 1 cm).

Visualizations


The following diagrams illustrate the key historical and experimental concepts discussed in this guide.

[Click to download full resolution via product page](#)

Caption: A timeline of key scientific milestones in the discovery and characterization of **chlorophyll a**.

Experimental Workflow for Chlorophyll a Isolation

[Click to download full resolution via product page](#)

Caption: A modern workflow for the isolation and quantification of **chlorophyll a** from spinach leaves.

Conclusion

The path from the initial naming of "chlorophyll" to the routine isolation of pure **chlorophyll a** represents a significant arc in the history of biochemistry. The foundational work of pioneers like Caventou, Pelletier, and especially Willstätter, paved the way for a deep molecular understanding of photosynthesis. Modern methods, leveraging solvent extraction and column chromatography, provide researchers with reliable and efficient protocols to obtain pure **chlorophyll a** for a wide range of applications, from fundamental photosynthetic research to the development of novel photosensitizers and natural colorants. This guide provides the historical context and practical methodology necessary for professionals engaging with this vital molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Future Engineers :: Name that Molecule Challenge :: Gallery :: Chlorophyll a [futureengineers.org]
- 2. Chlorophyll a - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. youtube.com [youtube.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. researchgate.net [researchgate.net]
- 8. participants.wepal.nl [participants.wepal.nl]
- 9. Chlorophyll A | C₅₅H₇₂MgN₄O₅ | CID 12085802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]

- 11. Chlorophyll a [webbook.nist.gov]
- 12. The molecular weight of chlorophyll a isA. 907B. 893C. 911D. 712 [vedantu.com]
- 13. Chlorophyll - Wikipedia [en.wikipedia.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. epic.awi.de [epic.awi.de]
- To cite this document: BenchChem. [discovery and history of chlorophyll a isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190777#discovery-and-history-of-chlorophyll-a-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com